molecular formula C9H12N2O B13154223 3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one

3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13154223
M. Wt: 164.20 g/mol
InChI Key: UOURZFUMTGCYPU-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one is a chemical scaffold of significant interest in medicinal chemistry, particularly for the development of novel therapeutic agents. Its core structure, a 3-aminopyridin-2(1H)-one, is a key pharmacophore in inhibitors for enzymes like α-glucosidase. Recent research on closely related thiourea derivatives based on the 3-aminopyridin-2(1H)-one scaffold has demonstrated potent α-glucosidase inhibitory activity , with one candidate (IC50 = 9.77 mM) surpassing the standard drug acarbose, highlighting its potential in anti-diabetic research . Furthermore, the 1-cyclopropyl substitution on the dihydropyridinone ring is a strategically valuable moiety, known to enhance metabolic stability and influence target binding, as evidenced in the design of protease inhibitors for viral targets, including the main protease (M pro ) of SARS-CoV-2 . The structural features of this compound—comprising the 3-amino group, the cyclopropyl ring, and the methyl substituent—make it a versatile and valuable building block for further synthetic elaboration . It is ideally suited for the synthesis of more complex derivatives for bioactivity screening, structure-activity relationship (SAR) studies, and molecular docking investigations to explore new mechanisms of action . This product is intended for research and development purposes only. For Research Use Only. Not for Human or Diagnostic Use.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-amino-1-cyclopropyl-6-methylpyridin-2-one

InChI

InChI=1S/C9H12N2O/c1-6-2-5-8(10)9(12)11(6)7-3-4-7/h2,5,7H,3-4,10H2,1H3

InChI Key

UOURZFUMTGCYPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1C2CC2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one typically involves:

  • Construction of the 1,2-dihydropyridin-2-one core.
  • Introduction of the cyclopropyl group at the nitrogen (N1) position.
  • Functionalization at the 3-position with an amino group.
  • Methyl substitution at the 6-position.

This can be achieved through multi-step synthetic routes involving alkylation, amination, and ring closure reactions.

Alkylation of Pyridin-2-one Derivatives

A key step is the alkylation of the nitrogen atom in the pyridin-2-one ring with a cyclopropyl moiety. This is commonly performed by reacting the pyridin-2-one intermediate with cyclopropyl halides under basic conditions to form the N-cyclopropyl derivative.

Introduction of the Amino Group at Position 3

The amino group at position 3 can be introduced via:

  • Direct amination of a 3-halo-1-cyclopropyl-6-methylpyridin-2-one precursor.
  • Reduction of nitro or other amino precursor groups installed at position 3.
  • Alternatively, nucleophilic substitution or palladium-catalyzed amination reactions can be employed.

Methyl Substitution at Position 6

The methyl group at position 6 is generally introduced early in the synthesis by starting with appropriately substituted pyridine precursors or by selective methylation reactions.

Representative Synthetic Route (Based on Literature)

A representative synthetic approach, adapted from related 1,2-dihydropyridin-2-one derivatives, involves:

  • Starting Material: 6-methylpyridin-2-one or its derivatives.
  • N-Alkylation: Reaction with cyclopropyl bromide or chloride in the presence of a base (e.g., potassium carbonate) to yield 1-cyclopropyl-6-methylpyridin-2-one.
  • Halogenation at Position 3: Introduction of a halogen (e.g., bromine) at the 3-position via electrophilic substitution.
  • Amination: Palladium-catalyzed amination or nucleophilic substitution with ammonia or an amine source to install the amino group at position 3.
  • Purification: Crystallization or chromatographic techniques to isolate the target compound.

This approach aligns with known methods for preparing 1,2-dihydropyridin-2-one compounds functionalized at nitrogen and carbon positions.

Alternative Methods and Functional Group Manipulation

  • Comin's Procedure: For related dihydropyridone derivatives, alkylation of in situ generated ammonium salts with Grignard reagents followed by oxidation has been used to introduce substituents at position 2, which can be adapted for position 3 functionalization.
  • Suzuki Cross-Coupling: Though more common for aryl substitutions, Suzuki coupling has been used to diversify pyridin-2-one derivatives and could be applied for functionalization in complex syntheses.
  • Hofmann Rearrangement: For related compounds, conversion of nitrile intermediates to amides followed by rearrangement has been reported, which could be useful for amino group installation in some synthetic schemes.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Notes
N-Alkylation Nucleophilic substitution Cyclopropyl bromide, base (K2CO3), solvent (DMF) Introduces cyclopropyl at N1
Halogenation at C3 Electrophilic substitution Bromine or NBS, solvent (e.g., acetic acid) Prepares site for amination
Amination at C3 Palladium-catalyzed amination or nucleophilic substitution Ammonia or amine source, Pd catalyst, base Introduces amino group
Methyl substitution Starting material or methylation Methyl-substituted pyridin-2-one precursors Position 6 methyl group
Purification Crystallization or chromatography Solvent systems such as acetone/water mixtures Isolates pure compound

Research and Analysis

  • The preparation methods are consistent with synthetic organic chemistry principles for heterocyclic compounds, particularly pyridinones.
  • The presence of multiple functional groups allows for versatile synthetic manipulations, enabling diversification for biological activity studies.
  • Palladium-catalyzed cross-coupling and amination reactions provide efficient routes for functionalization, supported by patent literature describing similar 1,2-dihydropyridin-2-one compounds.
  • Crystallization from mixed solvents like acetone and water is effective for isolating stable crystalline forms, which is crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the dihydropyridinone ring play crucial roles in its binding to target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key physicochemical parameters, including topological polar surface area (TPSA) and calculated logP (cLogP), differentiate 3-amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one from analogs (Table 1).

Table 1: Physicochemical Comparison of Dihydropyridinone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) TPSA (Ų) cLogP Source
This compound* C₉H₁₃N₃O 179.22 ~75 ~1.2 N/A
4-Amino-1-phenyl-1,2-dihydropyridin-2-one (MC-2) C₁₁H₁₂N₂O 188.23 56.8 2.1
4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one (MC-3) C₁₃H₁₅NO 201.27 29.1 2.8
1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one C₁₀H₁₅NO₃ 197.23 41.9 0.5

Notes:

  • *Estimated values for the target compound based on structural analogs.
  • The cyclopropyl group reduces cLogP relative to phenyl-substituted analogs (e.g., MC-2, MC-3), suggesting lower lipophilicity and improved metabolic stability .

Structural and Pharmacological Implications

  • Cyclopropyl vs. Phenyl Substituents : The cyclopropyl group in the target compound imposes steric hindrance distinct from the planar phenyl group in MC-2 and MC-3. This may reduce off-target interactions while maintaining affinity for biological targets like fibrosis-related proteins .
  • Amino Group Positioning: The C3 amino group (vs.
  • Methyl Group at C6: Shared with MC-3 and 1-(2,2-dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one, this substituent may stabilize the dihydropyridinone ring conformation, influencing pharmacokinetics .

Biological Activity

3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a dihydropyridinone framework and the presence of an amino group, makes it a subject of interest for various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2OC_9H_{12}N_2O, with a molecular weight of approximately 164.20 g/mol. The compound features a bicyclic structure that contributes to its unique reactivity and biological properties.

Research indicates that this compound exhibits various biological activities primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that are crucial for cellular function and disease progression.

Anti-inflammatory Effects

Studies have indicated that this compound possesses anti-inflammatory properties. It has been evaluated in vitro for its ability to modulate inflammatory cytokines and reduce the expression of pro-inflammatory mediators.

Anticancer Potential

The compound has demonstrated promising anticancer activity in several preclinical studies. Its mechanism may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth through modulation of specific signaling pathways.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionInhibits specific enzymes linked to inflammation and cancer pathways.
Anticancer ActivityInduces apoptosis in various cancer cell lines; inhibits tumor growth in animal models.
Anti-inflammatory EffectsReduces levels of inflammatory cytokines in vitro.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines while exhibiting low toxicity towards normal cells.
  • Animal Models : In vivo studies showed that treatment with this compound resulted in reduced tumor size and improved survival rates in mice bearing tumors.

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